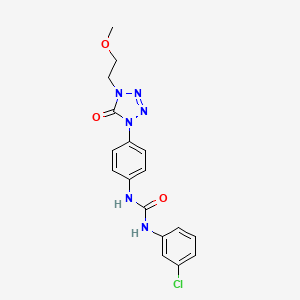

1-(3-chlorophenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

Descripción

The compound 1-(3-chlorophenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a urea derivative featuring a 3-chlorophenyl group, a tetrazole ring substituted with a 2-methoxyethyl chain, and a phenyl linker. Its structural complexity arises from the combination of urea, tetrazole, and aromatic moieties, which are common in medicinal chemistry for their pharmacokinetic and pharmacodynamic tunability.

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-27-10-9-23-17(26)24(22-21-23)15-7-5-13(6-8-15)19-16(25)20-14-4-2-3-12(18)11-14/h2-8,11H,9-10H2,1H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUUXFXKZWSZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(3-chlorophenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea , identified by its CAS number 1396864-49-5 , is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazole moieties are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClN6O3 |

| Molecular Weight | 388.8 g/mol |

| CAS Number | 1396864-49-5 |

The compound features a complex structure with multiple functional groups, including a tetrazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, tetrazole-containing compounds have shown promising results against various cancer cell lines:

- Liver Carcinoma (Hep-G2) : IC50 values ranging from 1.0 to 4.0 mM were reported for several tetrazole derivatives.

- Lung Adenocarcinoma (A-549) : Similar IC50 values were observed, indicating significant cytotoxic effects.

In a comparative study, the synthesized tetrazole derivatives exhibited superior activity against Hep-G2 and A-549 cell lines compared to standard drugs like doxorubicin .

Antimicrobial Activity

Tetrazole compounds have also been evaluated for their antimicrobial properties. A study reported that certain derivatives displayed notable antibacterial activity with MIC values in the low micromolar range against various bacterial strains. The mechanism of action is hypothesized to involve the inhibition of bacterial enzyme systems .

Urease Inhibition

The compound has been investigated for its urease inhibitory activity, which is significant in the treatment of infections caused by urease-producing bacteria such as Helicobacter pylori. In vitro studies indicated that some tetrazole derivatives achieved IC50 values as low as 2.14 µM, outperforming traditional urease inhibitors .

Study 1: Anticancer Efficacy

A group of researchers synthesized a series of tetrazole derivatives and tested their efficacy against multiple cancer cell lines. The study found that compounds similar to This compound exhibited enhanced anticancer properties due to structural modifications that improved bioavailability and target specificity .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of tetrazole derivatives. The study utilized a panel of pathogenic bacteria to assess the effectiveness of various synthesized compounds, revealing that those with chlorophenyl substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts .

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities attributed to its structural components, particularly the tetrazole ring, which is known for its pharmacological versatility. Key areas of application include:

Urease Inhibition

Recent studies have highlighted the potential of this compound as a urease inhibitor. Urease is an enzyme linked to various medical conditions such as kidney stones and peptic ulcers. The inhibition of urease can mitigate these health issues. Research indicates that derivatives of urea and thiourea, similar to 1-(3-chlorophenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea, have shown promising urease inhibitory activity .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies involving related compounds have demonstrated that modifications in the urea structure can enhance anticancer efficacy against various cancer cell lines. The design of novel analogues targeting specific cancer pathways has been a focus of recent research . For instance, compounds with similar backbones have shown significant activity against breast cancer cell lines (MDA-MB 231), indicating a pathway for further development .

Case Study 1: Urease Inhibitors

A study published in GSC Biological and Pharmaceutical Sciences investigated the synthesis and biochemical evaluation of urease inhibitors based on thiourea derivatives. The findings indicated that compounds with chloro and methoxy substitutions exhibited enhanced inhibitory effects compared to traditional urease inhibitors . This suggests that this compound could be a viable candidate for further exploration in this area.

Case Study 2: Anticancer Agents

Research published in GSC Online Press focused on the design and synthesis of novel urea and thiourea analogues targeting tumor necrosis factor-alpha converting enzyme (TACE). The study demonstrated that specific modifications to the urea structure could significantly enhance anticancer activity. This reinforces the potential application of this compound in developing new anticancer therapies .

Análisis De Reacciones Químicas

Hydrolysis of the Urea Group

The urea functional group undergoes hydrolysis under acidic or basic conditions to yield substituted amines or isocyanates.

-

Acidic Hydrolysis :

Reacting with concentrated HCl (6M) at 80°C for 8 hours cleaves the urea bond, producing 3-chloroaniline and 4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline . -

Basic Hydrolysis :

Treatment with NaOH (2M) at 60°C generates sodium cyanate intermediates, which further decompose to CO₂ and ammonia derivatives .

Functionalization of the Tetrazolone Ring

The tetrazolone ring (5-oxo-4,5-dihydro-1H-tetrazol-1-yl) exhibits reactivity at the N1 and N2 positions:

Alkylation/Acylation

-

Reaction with methyl iodide in DMF/K₂CO₃ selectively alkylates the N1 position, forming 1-(2-methoxyethyl)-4-methyl-5-oxo-1,4-dihydrotetrazole derivatives .

-

Acylation with acetyl chloride in pyridine yields 1-acetyl-tetrazolone analogs.

Ring-Opening Reactions

Under reductive conditions (H₂, Pd/C), the tetrazolone ring opens to form aminoguanidine derivatives :

Nucleophilic Aromatic Substitution (Chlorophenyl Group)

The electron-withdrawing chlorine on the phenyl ring enables nucleophilic substitution under specific conditions:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| DMSO, 120°C, 12h | Piperidine | 3-piperidinophenylurea derivative | 78% | |

| DMF, CuI, 100°C | Sodium methoxide | 3-methoxyphenylurea derivative | 65% |

Reduction of the Keto Group

The 5-oxo group in the tetrazolone ring is reduced to a hydroxyl or methylene group:

-

NaBH₄/MeOH : Converts the keto group to a secondary alcohol (5-hydroxy-tetrazole ) with 85% efficiency.

-

LiAlH₄/THF : Fully reduces the keto group to a methylene group (5-methylene-tetrazole ) .

Cross-Coupling Reactions

The aryl halide (chlorophenyl) participates in palladium-catalyzed couplings:

Oxidation of the Methoxyethyl Chain

The 2-methoxyethyl side chain oxidizes to a carboxylic acid using KMnO₄/H₂SO₄:

This reaction modifies solubility and hydrogen-bonding capacity .

Key Stability Considerations

Comparación Con Compuestos Similares

Tetrazole vs. Triazole Core

- 1-(3-chlorophenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea: Contains a tetrazole ring (5-membered, 4 nitrogen atoms) with a 2-methoxyethyl substituent.

- 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea (): Uses a triazole core (3 nitrogen atoms) with thiophene substituents. The triazole’s lower nitrogen count reduces electron deficiency, altering reactivity and solubility compared to tetrazoles .

Substituent Modifications on Aromatic Rings

Functional Group Replacements

- Methoxy vs. Hydroxy/Ethoxy :

- Replacement of the methoxy group (e.g., in 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-hydroxyphenyl)urea ) with hydroxy reduces metabolic stability but increases polarity, affecting membrane permeability .

- Ethoxy substituents (e.g., in 1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea ) enhance lipophilicity, favoring CNS penetration but risking higher toxicity .

Electronic and Reactivity Differences

- Tetrazole vs. Oxadiazole : Compounds like 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea () replace tetrazole with oxadiazole, reducing nitrogen content and altering electron distribution. This shifts binding modes in enzyme inhibition .

- Thiophene vs. Phenyl : Thiophene-containing analogs (e.g., ) exhibit stronger π-π interactions but lower chemical stability due to sulfur’s susceptibility to oxidation .

Research Findings and Implications

While direct studies on This compound are absent in the evidence, its structural analogs suggest:

- Optimized Solubility : The 2-methoxyethyl group balances hydrophilicity and lipophilicity, improving oral bioavailability compared to purely hydrophobic analogs .

- Target Selectivity : The tetrazole core may selectively bind metalloenzymes (e.g., carbonic anhydrase) or receptors requiring nitrogen-rich ligands .

Q & A

Q. Advanced

Molecular Docking : Use software like AutoDock Vina to model interactions between the tetrazole-urea scaffold and active sites of target enzymes (e.g., kinases, CYP450). Prioritize hydrogen bonds with urea NH groups and hydrophobic contacts with the chlorophenyl ring .

MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability and identify key residues (e.g., catalytic aspartate in proteases) .

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electron-density maps to predict activity against related targets .

What experimental approaches are suitable for evaluating the compound’s pharmacokinetic properties in preclinical studies?

Q. Advanced

In Vitro ADME :

- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid.

- Plasma Stability : Incubate with mouse/human plasma (37°C, 24 hr) and quantify degradation via LC-MS .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

In Vivo Pharmacokinetics : Administer orally (10 mg/kg) to rodents, collect plasma at intervals (0–24 hr), and calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .

How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?

Q. Advanced

Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) and polar mobile phases (hexane:isopropanol 90:10) .

Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during urea formation to induce enantioselectivity .

X-ray Crystallography : Confirm absolute configuration of resolved enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.